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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Amino-6-fluorobenzaldehyde (C₇H₆FNO), a key building block in organic synthesis. Due to

the limited availability of public experimental spectra for this specific compound, this guide

presents predicted and estimated data based on the analysis of structurally similar compounds

and established spectroscopic principles. This document serves as a valuable resource for the

characterization and quality control of 2-Amino-6-fluorobenzaldehyde in a research and

development setting.

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of 2-
Amino-6-fluorobenzaldehyde. These predictions are based on the analysis of related

compounds such as 2-aminobenzaldehyde, 2-fluorobenzaldehyde, and other substituted

benzaldehydes.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-6-fluorobenzaldehyde
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 - 10.2 Singlet (s) 1H
Aldehydic proton (-

CHO)

~7.2 - 7.4 Triplet (t) 1H Aromatic proton (H-4)

~6.4 - 6.6 Doublet (d) 1H Aromatic proton (H-5)

~6.3 - 6.5 Doublet (d) 1H Aromatic proton (H-3)

~4.5 - 5.5 Broad Singlet (br s) 2H Amino protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-6-fluorobenzaldehyde

Chemical Shift (δ, ppm) Assignment

~190 - 194 Carbonyl carbon (C=O)

~160 - 164 (d, ¹JCF ≈ 240-250 Hz) C-F

~150 - 154 C-NH₂

~135 - 138 Aromatic CH (C-4)

~118 - 122 Aldehyde-substituted carbon (C-1)

~110 - 114 (d, ²JCF ≈ 20-25 Hz) Aromatic CH (C-5)

~108 - 112 (d, ²JCF ≈ 20-25 Hz) Aromatic CH (C-3)

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom. The coupling constants

(J) are estimated values.

Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

following table lists the expected characteristic absorption bands for 2-Amino-6-
fluorobenzaldehyde.
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Table 3: Predicted IR Spectral Data for 2-Amino-6-fluorobenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (two bands)
N-H stretching (asymmetric

and symmetric)

3100 - 3000 Medium Aromatic C-H stretching

2850 - 2750 Medium (two bands)
Aldehydic C-H stretching

(Fermi resonance)

1680 - 1660 Strong C=O stretching (aldehyde)

1620 - 1580 Strong
N-H bending and C=C

aromatic stretching

1500 - 1450 Medium C=C aromatic stretching

1250 - 1200 Strong C-F stretching

1350 - 1250 Strong Aromatic C-N stretching

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Amino-6-fluorobenzaldehyde (molar mass: 139.13 g/mol ), the

following fragments are anticipated in an electron ionization (EI) mass spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Amino-6-
fluorobenzaldehyde
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m/z Ratio Proposed Fragment Ion

139 [M]⁺ (Molecular ion)

138 [M-H]⁺

111 [M-CO]⁺

110 [M-CHO]⁺

94 [C₆H₅F]⁺

83 [M-CO, HCN]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Instrument-specific

parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Amino-6-fluorobenzaldehyde in approximately

0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm

NMR tube.[1]

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024

or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-

to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase and baseline correct the spectrum and calibrate the chemical shift scale to the

internal standard.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-Amino-6-
fluorobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a

background spectrum of the empty sample holder (or KBr pellet) and subtract it from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-Amino-6-fluorobenzaldehyde in a

volatile organic solvent such as methanol or acetonitrile.

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion, a direct insertion probe, or through a gas chromatograph

(GC-MS).

Data Acquisition (Electron Ionization - EI): Acquire the mass spectrum using a standard

electron ionization energy of 70 eV. Set the mass analyzer to scan over a relevant m/z range

(e.g., 40-200 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Amino-6-fluorobenzaldehyde.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-6-
fluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111952#2-amino-6-fluorobenzaldehyde-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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